N-(3-chloropropyl)acetamide
Overview
Description
N-(3-chloropropyl)acetamide: is an organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . It is also known by its IUPAC name, N-(3-chloropropyl)ethanamide. This compound is characterized by the presence of a chloropropyl group attached to an acetamide moiety. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds such as acetamide have been found to interact with proteins like the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Biochemical Pathways
For instance, 2-aminothiazole derivatives, which share a similar structure, have shown inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-chloropropyl)acetamide can be synthesized through the reaction of 3-chloropropylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process generally includes the reaction of 3-chloropropylamine with acetic anhydride in the presence of a catalyst to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloropropyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water, often at elevated temperatures.
Hydrolysis: Acidic hydrolysis may involve the use of hydrochloric acid, while basic hydrolysis may use sodium hydroxide.
Major Products Formed:
Substitution Reactions: Products include N-substituted acetamides and other derivatives depending on the nucleophile used.
Hydrolysis: Products include acetic acid and 3-chloropropylamine.
Scientific Research Applications
N-(3-chloropropyl)acetamide has several applications in scientific research, including:
Comparison with Similar Compounds
- N-(2-chloroethyl)acetamide
- N-(4-chlorobutyl)acetamide
- N-(3-chloropropyl)benzamide
Comparison: N-(3-chloropropyl)acetamide is unique due to its specific chloropropyl group, which imparts distinct reactivity and properties compared to other similar compounds. For example, N-(2-chloroethyl)acetamide has a shorter alkyl chain, which may affect its reactivity and interaction with molecular targets. Similarly, N-(4-chlorobutyl)acetamide has a longer alkyl chain, which can influence its solubility and chemical behavior .
Properties
IUPAC Name |
N-(3-chloropropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO/c1-5(8)7-4-2-3-6/h2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPXRRJHKUBNHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391788 | |
Record name | N-(3-chloropropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14091-77-1 | |
Record name | N-(3-chloropropyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-chloropropyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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